PF-4479745

5-HT2C agonism EC50 Ki

Select PF-4479745 for definitive 5-HT2C research. Unlike class-typical agonists, it exhibits high potency (EC50 10nM) without confounding functional agonism at 5-HT2A or 5-HT2B receptors. Its unique antagonist profile at these off-targets ensures experimental validity in delineating 5-HT2C-specific pathways for feeding, anxiety, and urogenital pharmacology studies. Validated in canine SUI models.

Molecular Formula C17H22N4
Molecular Weight 282.4 g/mol
CAS No. 1065110-43-1
Cat. No. B610036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-4479745
CAS1065110-43-1
SynonymsPF-4479745
Molecular FormulaC17H22N4
Molecular Weight282.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H22N4/c1-12-11-19-9-8-14-16(12)20-15(21-17(14)18-2)10-13-6-4-3-5-7-13/h3-7,12,19H,8-11H2,1-2H3,(H,18,20,21)/t12-/m0/s1
InChIKeyIHHALLDEDARSAL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procurement Guide: 2-Benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine (CAS 1065110-43-1) for 5-HT2C Receptor Research


(9S)-2-benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine, also designated PF-04479745 (or PF-4479745), is a small-molecule agonist of the serotonin 5-HT2C receptor. It was developed as a research ligand by Pfizer and is structurally related to lorcaserin [1]. The compound is supplied for laboratory research use only .

Why Generic 5-HT2C Agonists Are Not Interchangeable with (9S)-2-Benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine


Substituting in-class 5-HT2C agonists can compromise experimental validity due to substantial variations in functional selectivity and target promiscuity. While many compounds activate 5-HT2C, they frequently exhibit residual agonism or antagonism at the structurally homologous 5-HT2A and 5-HT2B receptors, which are linked to distinct physiological and adverse-effect pathways [1]. PF-04479745 is distinguished by a unique combination of high 5-HT2C potency and a functional profile that includes antagonist behavior at 5-HT2A/2B, rather than partial agonism .

Quantitative Differentiation of (9S)-2-Benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine vs. Lorcaserin, PF-3246799, and Other 5-HT2C Agonists


5-HT2C Potency: Superior EC50 and Ki vs. Lorcaserin and PF-3246799

PF-04479745 demonstrates 5-HT2C functional potency (EC50 = 10 nM, Ki = 15 nM) that is 2.7-fold higher than lorcaserin (EC50 = 27 nM for lorcaserin's pEC50 of 8.1) [1] and 19-fold higher than the structurally related pyrimidoazepine PF-3246799 (EC50 = 190 nM) .

5-HT2C agonism EC50 Ki selectivity

Functional Selectivity: Undetectable 5-HT2A and 5-HT2B Agonism vs. Lorcaserin

PF-04479745 exhibits no measurable functional agonism at 5-HT2A or 5-HT2B receptors in tissue-based assay systems [1]. In contrast, lorcaserin displays partial agonist activity at both 5-HT2A (EC50 = 258 nM, Emax = 67%) and 5-HT2B (EC50 = 328 nM, Emax = 80%) [2], introducing potential confounding effects in experiments where these receptors are expressed.

5-HT2A 5-HT2B functional selectivity antagonism

In Vivo Efficacy: Dose-Dependent Urethral Pressure Elevation in Canine SUI Model

PF-04479745 demonstrates robust, dose-dependent increases in peak urethral pressure (PUP) in a preclinical canine model of stress urinary incontinence (SUI) . This pharmacodynamic response was achieved without measurable functional agonism at 5-HT2A/2B, a differentiator from earlier pyrimidoazepines that showed SUI efficacy but with some residual 5-HT2A/2B activation [1].

stress urinary incontinence in vivo efficacy canine model PUP

Metabolic Stability: Human Liver Microsome and Hepatocyte Clearance Profile

PF-04479745 exhibits metabolic stability in both human liver microsomes (HLM) and human hepatocytes . While specific intrinsic clearance values are not publicly disclosed for PF-04479745, related pyrimidoazepines in the same series show moderate to high clearance in rodent models [1], suggesting that PF-04479745's stability profile supports its use in both in vitro and short-term in vivo studies.

metabolic stability human liver microsomes hepatocytes clearance

Recommended Research Applications for (9S)-2-Benzyl-N,9-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine Based on Quantitative Evidence


Selective 5-HT2C Activation in Neuronal and Behavioral Studies

PF-04479745 is optimal for experiments requiring robust 5-HT2C agonism without confounding activation of 5-HT2A or 5-HT2B receptors. Its undetectable functional agonism at these off-targets [1] makes it superior to lorcaserin for delineating 5-HT2C-specific contributions to feeding behavior, anxiety, or impulse control.

Preclinical Efficacy Testing in Stress Urinary Incontinence (SUI) Models

The compound's validated dose-dependent effect on urethral pressure in a canine SUI model positions it as a reference agonist for 5-HT2C-mediated urogenital pharmacology studies. It can serve as a positive control in screening campaigns for novel SUI therapeutics.

In Vitro Pharmacological Profiling of 5-HT2C Signaling Pathways

With an EC50 of 10 nM and Ki of 15 nM , PF-04479745 enables precise concentration-response experiments in recombinant and native cell systems. Its high purity (≥98% by HPLC) ensures reproducible results across batches.

Comparative Selectivity Studies vs. Lorcaserin and PF-3246799

The compound's 2.7-fold higher potency than lorcaserin and 19-fold higher potency than PF-3246799 makes it a valuable tool for structure-activity relationship (SAR) investigations and for benchmarking novel 5-HT2C agonists in functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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